molecular formula C5H5Cl4N B14309571 2,2,4,5-Tetrachloropentanenitrile CAS No. 116547-32-1

2,2,4,5-Tetrachloropentanenitrile

Cat. No.: B14309571
CAS No.: 116547-32-1
M. Wt: 220.9 g/mol
InChI Key: UZFZYGKKVINYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₅H₅Cl₄N, featuring a nitrile (-C≡N) functional group. This compound is structurally characterized by its linear chain and high halogenation density, which likely contributes to its chemical stability and reactivity in industrial applications.

Properties

CAS No.

116547-32-1

Molecular Formula

C5H5Cl4N

Molecular Weight

220.9 g/mol

IUPAC Name

2,2,4,5-tetrachloropentanenitrile

InChI

InChI=1S/C5H5Cl4N/c6-2-4(7)1-5(8,9)3-10/h4H,1-2H2

InChI Key

UZFZYGKKVINYOR-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)C(C#N)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5-Tetrachloropentanenitrile typically involves the chlorination of pentanenitrile under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 2,2,4,5-Tetrachloropentanenitrile can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,5-Tetrachloropentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,2,4,5-Tetrachloropentanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4,5-Tetrachloropentanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and exert various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with C6O4 (Ammonium Salt of 2,2-Difluoro-2-((2,2,4,5-Tetrafluoro-5-(Trifluoromethoxy)-1,3-dioxolan-4-yl)oxy)acetic Acid)

  • Structural Differences :
    • Halogen Type : C6O4 is a per- and polyfluoroalkyl substance (PFAS) with fluorine substitutions, whereas 2,2,4,5-Tetrachloropentanenitrile contains chlorine .
    • Functional Groups : C6O4 has an ether-dioxolane ring and a carboxylate group (as an ammonium salt), while the nitrile group in 2,2,4,5-Tetrachloropentanenitrile confers distinct electrophilic reactivity.
  • Applications :
    • C6O4 is used as a PFAS alternative in industrial coatings and firefighting foams due to its surfactant properties .
    • 2,2,4,5-Tetrachloropentanenitrile’s nitrile group suggests utility in synthesizing pesticides or pharmaceuticals, though direct evidence is lacking.
  • Biological Impact: C6O4 has been linked to platelet activation and cardiovascular risks in exposed populations .

Comparison with 2,3,4,5-Tetrachlorophenol (CAS RN 4901-51-3)

  • Structural Differences: Backbone: 2,3,4,5-Tetrachlorophenol is an aromatic compound with a phenol group (-OH), whereas 2,2,4,5-Tetrachloropentanenitrile is aliphatic with a nitrile group. Halogen Positions: Both have four chlorine atoms, but positions differ (2,3,4,5 vs. 2,2,4,5).
  • Applications: 2,3,4,5-Tetrachlorophenol is a standard reference material for environmental analysis, particularly in detecting chlorinated pollutants . The nitrile derivative’s applications are less documented but may involve chemical synthesis.
  • Environmental Behavior: Phenolic compounds like 2,3,4,5-Tetrachlorophenol are persistent in water and soil due to low biodegradability. Aliphatic chlorinated nitriles may degrade faster but pose acute toxicity risks.

Research Findings and Implications

  • C6O4 : Recent studies highlight its role in platelet hyperactivity, raising concerns about cardiovascular risks in polluted areas . This contrasts with chlorinated compounds, which are more often associated with organ-specific toxicity.
  • 2,3,4,5-Tetrachlorophenol: Its standardization for environmental testing underscores its prevalence as a pollutant, necessitating rigorous monitoring . Similar chlorinated nitriles may require analogous regulatory scrutiny.
  • Data Gaps: Limited toxicological data exist for 2,2,4,5-Tetrachloropentanenitrile. Further research is needed to assess its environmental persistence and health impacts relative to fluorinated or phenolic analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.